3-Isobutylmorpholine hydrochloride
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Overview
Description
3-Isobutylmorpholine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an isobutyl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Isobutylmorpholine hydrochloride typically involves the reaction of morpholine with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting 3-Isobutylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Isobutylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the isobutyl group can be replaced by other functional groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of 3-Isobutylmorpholine.
Scientific Research Applications
3-Isobutylmorpholine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Mechanism of Action
The mechanism of action of 3-Isobutylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
3-Isobutylmorpholine hydrochloride can be compared with other similar compounds, such as:
3-Morpholinosydnonimine hydrochloride: This compound is used as a nitric oxide donor in biological studies.
3-Methoxytyramine hydrochloride: It is a metabolite of dopamine and is used in neurochemical research.
3-Chloropropylamine hydrochloride: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other morpholine derivatives.
Properties
IUPAC Name |
3-(2-methylpropyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-8-6-10-4-3-9-8;/h7-9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKZEFWVDUMVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625023 |
Source
|
Record name | 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-46-1 |
Source
|
Record name | 3-(2-Methylpropyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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